molecular formula C17H21NO B2923238 2-{[4-(Tert-butyl)anilino]methyl}benzenol CAS No. 331461-89-3

2-{[4-(Tert-butyl)anilino]methyl}benzenol

Cat. No.: B2923238
CAS No.: 331461-89-3
M. Wt: 255.361
InChI Key: OFUBRDWBQBMBOL-UHFFFAOYSA-N
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Description

2-{[4-(Tert-butyl)anilino]methyl}benzenol is a synthetic chemical compound of significant interest in research and development, particularly in the fields of organic synthesis and material science. This molecule features a benzenol (phenol) group linked via a methylene bridge to a 4-tert-butylaniline moiety. The tert-butyl group is a well-known structural feature in many industrial compounds, valued for providing steric hindrance and enhancing stability, which is why such groups are frequently incorporated into antioxidants, stabilizers for polymers, and precursors for more complex molecules . The presence of both phenolic and anilino functional groups within a single molecule makes it a potential multi-functional reagent or a building block for the synthesis of ligands, pharmaceuticals, and advanced materials. Researchers can utilize this compound to develop novel antioxidants, where the phenol group can act as a hydrogen donor to neutralize free radicals, while the bulky tert-butyl group protects the phenoxy radical, thereby improving antioxidant efficacy . Its structure also suggests potential as a precursor in the synthesis of Schiff base ligands or other heterocyclic compounds, which have applications in catalysis and coordination chemistry. As with all chemicals of this nature, this product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-tert-butylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-17(2,3)14-8-10-15(11-9-14)18-12-13-6-4-5-7-16(13)19/h4-11,18-19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBRDWBQBMBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Tert Butyl Anilino Methyl Benzenol and Analogous Structures

Design Principles for Precursor Synthesis (e.g., 4-(Tert-butyl)aniline, Benzenol Derivatives)

The successful synthesis of the target molecule is contingent upon the availability and purity of its precursors: 4-(tert-butyl)aniline and a suitable benzenol derivative, typically phenol (B47542) itself.

4-(Tert-butyl)aniline: This precursor is commonly synthesized via the Friedel-Crafts alkylation of aniline (B41778) or through the reduction of 4-tert-butylnitrobenzene. The tert-butyl group is a bulky substituent that can influence the reactivity and solubility of the molecule. chemicalbook.comchemicalbook.com One general procedure involves the catalytic hydrogenation of the corresponding nitroaryl compound in ethanol, which can afford the aniline in high yield. chemicalbook.com

Benzenol Derivatives (Phenols): Phenol and its derivatives are key starting materials. The hydroxyl group of the phenol is an activating ortho-, para-director, making the ortho position susceptible to electrophilic substitution, which is crucial for the desired regioselectivity in the Mannich reaction. researchgate.net The synthesis of substituted phenols can be achieved through various methods, including the alkylation of phenol. For instance, 2-tert-butyl-4-methylphenol (B42202) can be synthesized from p-cresol (B1678582) and tert-butyl alcohol using a sulfided silica (B1680970) catalyst. researchgate.netgoogle.com

Direct Aminomethylation and Related Condensation Reactions for C-N and C-C Bond Formation

The core of the synthesis of 2-{[4-(tert-butyl)anilino]methyl}benzenol is the Mannich reaction, a three-component condensation. numberanalytics.comgijash.com This reaction involves:

An active hydrogen compound (benzenol/phenol).

Formaldehyde (B43269) (or another non-enolizable aldehyde).

A primary or secondary amine (4-(tert-butyl)aniline).

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. The electron-rich aromatic ring of the phenol undergoes electrophilic substitution, typically at the ortho position to the hydroxyl group, to form the aminomethylated product. numberanalytics.com This direct aminomethylation is an efficient method for forging both a new C-C bond (between the phenol and the methylene (B1212753) bridge) and a C-N bond (between the methylene bridge and the aniline). benthamdirect.com

Recent advancements have explored transition-metal-free strategies, such as iodine-sodium percarbonate catalysis, for the ortho-aminomethylation of phenols in aqueous media. rsc.org Copper-catalyzed methods have also been developed for the ortho-C-H bond functionalization of phenols with aniline derivatives. researchgate.netnih.gov

Multi-Step Synthetic Strategies and Retrosynthetic Analysis

A retrosynthetic analysis of this compound points directly to the Mannich reaction as the key bond-forming step.

Retrosynthetic Analysis:

Advanced Spectroscopic and Structural Characterization Techniques for 2 4 Tert Butyl Anilino Methyl Benzenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the environment of each proton.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-{[4-(tert-butyl)anilino]methyl}benzenol, distinct signals are expected for the phenolic hydroxyl, the amine, the methylene (B1212753) bridge, the aromatic rings, and the tert-butyl group.

The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature, but generally falls within the 4-8 ppm range. libretexts.org The N-H proton of the secondary amine is also expected to be a broad singlet, appearing around 3-5 ppm. The nine equivalent protons of the tert-butyl group will produce a sharp, strong singlet at approximately 1.3 ppm, a characteristic chemical shift for this group. The two protons of the methylene (-CH₂-) bridge, being adjacent to two aromatic rings and a nitrogen atom, are expected to resonate as a singlet around 4.3-4.5 ppm.

The aromatic protons on the two benzene (B151609) rings will appear in the 6.7-7.3 ppm region. The four protons on the phenol (B47542) ring will show a complex splitting pattern due to their ortho, meta, and para relationships. Similarly, the four protons on the 4-tert-butylaniline (B146146) ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)~ 1.3Singlet9H
Methylene (-CH₂-)~ 4.4Singlet2H
Amine (-NH-)3-5 (broad)Singlet1H
Phenol (-OH)4-8 (broad)Singlet1H
Aromatic (Aniline Ring)~ 6.7Doublet2H
Aromatic (Aniline Ring)~ 7.2Doublet2H
Aromatic (Phenol Ring)6.8-7.3Multiplet4H

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a single line, providing a direct count of non-equivalent carbon atoms.

The carbon skeleton of this compound consists of 17 carbon atoms. The tert-butyl group will show two signals: one for the three equivalent methyl carbons around 31.5 ppm and one for the quaternary carbon at approximately 34 ppm. The methylene bridge carbon is expected around 50 ppm. The aromatic region (110-160 ppm) will contain twelve signals for the carbons of the two benzene rings. The carbon bearing the hydroxyl group (C-O) will be the most downfield in the phenol ring, around 155-158 ppm, while the carbon attached to the nitrogen (C-N) in the aniline (B41778) ring will appear around 145-148 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
tert-Butyl (-C (CH₃)₃)~ 34
tert-Butyl (-C(C H₃)₃)~ 31.5
Methylene (-C H₂-)~ 50
Aromatic (C-H)115-130
Aromatic (C-C, C-N, C-O)120-158

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would confirm the connectivity of adjacent protons within the two aromatic rings, showing cross-peaks between ortho- and meta-coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the methylene proton signal (~4.4 ppm) to the methylene carbon signal (~50 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule. Key expected correlations would include the methylene protons showing a cross-peak to the quaternary carbons of both the phenol and aniline rings, confirming the bridge position. Similarly, the tert-butyl protons would show a correlation to the C4 carbon of the aniline ring, confirming its position.

Variable-Temperature (VT) NMR Studies for Conformational Dynamics

Molecules are not static and can undergo conformational changes, such as bond rotation, which can be studied using VT-NMR. In this compound, rotation around the C(aryl)-N bond and the C(aryl)-CH₂ bond may be restricted. At room temperature, this rotation might be fast on the NMR timescale, resulting in sharp, averaged signals.

By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, the molecule may exist as a mixture of stable conformers (rotamers) that interconvert slowly. This would lead to a doubling or broadening of specific signals in the NMR spectrum. VT-NMR experiments can be used to determine the temperature at which these separate signals coalesce into a single peak (the coalescence temperature), which allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process. Such studies provide valuable insight into the molecule's flexibility and conformational preferences.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and direct evidence for the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol group; its broadness is due to hydrogen bonding. libretexts.org The N-H stretch of the secondary amine is expected as a moderate, sharp peak around 3350-3450 cm⁻¹. wpmucdn.com Aliphatic C-H stretching from the tert-butyl and methylene groups will appear just below 3000 cm⁻¹, while the aromatic C-H stretches will be observed just above 3000 cm⁻¹. vscht.cz Strong absorptions between 1500-1600 cm⁻¹ are indicative of C=C stretching within the aromatic rings. The presence of a strong C-O stretching band around 1200-1250 cm⁻¹ would further confirm the phenolic moiety. researchgate.net The specific pattern of out-of-plane C-H bending vibrations between 900-675 cm⁻¹ can help confirm the substitution patterns on the aromatic rings. vscht.cz

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Phenol O-HStretch3200-3600Strong, Broad
Amine N-HStretch3350-3450Moderate
Aromatic C-HStretch3000-3100Moderate
Aliphatic C-HStretch2850-2970Strong
Aromatic C=CStretch1500-1600Strong-Moderate
Phenol C-OStretch1200-1250Strong

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the tert-butyl and methylene groups, expected in the 2850-3000 cm⁻¹ range.

N-H stretching: A characteristic band for the secondary amine, anticipated around 3300-3500 cm⁻¹.

O-H stretching: From the phenolic hydroxyl group, which may appear as a broad band in the region of 3200-3600 cm⁻¹, its position and shape being sensitive to hydrogen bonding.

Aromatic C=C stretching: Multiple bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the two benzene rings.

C-N stretching: Expected in the 1250-1350 cm⁻¹ region.

C-O stretching: Associated with the phenol group, typically found around 1200-1260 cm⁻¹.

Tert-butyl group vibrations: Characteristic bending and rocking vibrations of the methyl groups within the tert-butyl moiety would be present at lower frequencies.

Analysis of the positions, intensities, and polarization of these Raman bands would allow for a detailed confirmation of the molecular structure and provide insights into the conformational properties of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₇H₂₁NO, the expected exact mass can be calculated.

The monoisotopic mass of C₁₇H₂₁NO is calculated as follows:

17 atoms of Carbon (¹²C): 17 × 12.000000 = 204.000000

21 atoms of Hydrogen (¹H): 21 × 1.007825 = 21.164325

1 atom of Nitrogen (¹⁴N): 1 × 14.003074 = 14.003074

1 atom of Oxygen (¹⁶O): 1 × 15.994915 = 15.994915

Total Exact Mass = 255.162314 u

An HRMS experiment, such as one using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is very close to this theoretical value (typically with an error of less than 5 ppm). This high degree of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 2-((4-methylphenylamino)methyl)phenol (C₁₄H₁₅NO), provides a valuable model for understanding the likely solid-state architecture. The primary difference is the substitution of a methyl group for the tert-butyl group on the aniline ring.

Based on the analogous structure, the following key intramolecular geometric parameters would be anticipated for this compound:

Bond/Angle/Dihedral AngleExpected Value Range
Bond Lengths (Å)
C-C (aromatic)1.37 - 1.40
C-N~1.47
C-O~1.37
C-C (methylene bridge)~1.51
Bond Angles (°)
C-C-C (in benzene rings)~120
C-N-C~120
C-O-H~109
Dihedral Angles (°)
Dihedral angle between the two aromatic rings60 - 80

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions that dictate the crystal packing. Based on the functional groups present, the following interactions are likely:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) and the secondary amine group (-NH-) are both capable of acting as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. It is highly probable that strong O-H···N or N-H···O hydrogen bonds would be a dominant feature in the crystal structure, linking molecules into chains or more complex networks.

The combination of hydrogen bonding and other weaker interactions, such as van der Waals forces, would lead to a specific three-dimensional packing arrangement, or supramolecular assembly. The bulky tert-butyl group would play a significant role in influencing this packing, potentially creating voids or channels within the crystal lattice and preventing a highly dense packing arrangement that might be observed in less sterically hindered analogues.

Electronic Spectroscopy for Molecular Orbital Transitions (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule as it absorbs light in the ultraviolet and visible regions. The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic systems.

The key chromophores in the molecule are the substituted benzene rings. The electronic transitions are typically:

π → π* transitions: These are high-energy transitions that are characteristic of aromatic systems. For substituted benzenes, two main bands are often observed: the E-band (at shorter wavelengths, ~200 nm) and the B-band (at longer wavelengths, ~250-290 nm). The presence of auxochromes, such as the -OH, -NH-, and -C(CH₃)₃ groups, would be expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen lone pairs) to an anti-bonding π* orbital. These bands are typically much weaker in intensity than the π → π* transitions.

The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. A detailed analysis of the UV-Vis spectrum would provide valuable information about the electronic structure and conjugation within the molecule.

Theoretical and Computational Investigations of 2 4 Tert Butyl Anilino Methyl Benzenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into molecular geometry, stability, and reactivity. For a molecule like 2-{[4-(Tert-butyl)anilino]methyl}benzenol, these calculations would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to balance computational cost and accuracy. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. edu.krd

For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and anilino groups, while the LUMO would be distributed across the aromatic systems. The energy gap would provide insight into its electronic transitions and potential applications in materials science. wikipedia.orgedu.krd

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and serves to illustrate what a typical output would include, as specific data for this compound is not available.)

ParameterEnergy (eV)Description
HOMO EnergyData not availableEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO EnergyData not availableEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)Data not availableEnergy difference (LUMO - HOMO); indicates chemical reactivity and stability. edu.krd

Charge Distribution and Electrostatic Potential Surfaces (MEP)

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govatauni.edu.tr The MEP maps electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For the target molecule, such regions would be expected around the oxygen and nitrogen atoms. atauni.edu.tr

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These are sites for nucleophilic attack, typically found around hydrogen atoms, particularly the acidic phenolic proton. atauni.edu.tr

The MEP surface for this compound would clearly show the electronegative character of the phenolic oxygen and the amine nitrogen, as well as the electropositive nature of the hydroxyl hydrogen, providing a visual guide to its intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance) : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, this would help assign the signals from the aromatic protons, the methylene (B1212753) bridge, and the bulky tert-butyl group. nih.gov

IR (Infrared) : DFT calculations can compute vibrational frequencies. Key vibrational modes for this molecule would include the O-H stretching of the phenol group (often broadened by hydrogen bonding), N-H stretching, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene (B151609) rings.

UV-Vis (Ultraviolet-Visible) : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The calculations would likely predict π → π* transitions associated with the aromatic rings. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the typical comparison performed in computational studies. Specific data for the target compound is not available.)

Spectroscopic TechniqueCalculated Wavenumber/ShiftExperimental Wavenumber/ShiftAssignment
IRData not availableData not availableO-H stretch
IRData not availableData not availableN-H stretch
¹H NMRData not availableData not availableAr-H (phenolic)
¹H NMRData not availableData not available-CH₂- (bridge)
¹³C NMRData not availableData not availableC-O (phenolic)
UV-Vis (λmax)Data not availableData not availableπ → π* transition

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, an MD simulation would provide insights into:

Conformational Dynamics : How the molecule flexes, and its rings and side chains rotate over time in a given environment.

Solvent Interactions : How the molecule interacts with solvent molecules (e.g., water, ethanol). This includes the formation and breaking of hydrogen bonds with the solvent and the arrangement of solvent molecules around the solute (solvation shell). nih.gov

Aggregation Behavior : At higher concentrations, MD can simulate how multiple molecules might interact with each other.

Simulations could reveal, for example, the stability of the intramolecular hydrogen bond in different solvents and how solvent molecules compete for hydrogen bonding with the phenol and amine groups. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that examines the electronic structure in terms of localized bonds, lone pairs, and antibonding orbitals, providing a picture that aligns well with Lewis structures. wisc.edu It is particularly useful for quantifying delocalization effects, such as intramolecular charge transfer (ICT) and hyperconjugation.

Hyperconjugation involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. In NBO analysis, the strength of these interactions is measured by the second-order perturbation energy, E(2). atauni.edu.tr For this compound, NBO analysis would quantify:

Intramolecular Hydrogen Bonding : The strength of the interaction between the lone pair of the nitrogen atom (donor) and the antibonding orbital of the O-H bond (acceptor).

Electron Delocalization : The delocalization of π-electrons from the aromatic rings into adjacent antibonding orbitals. For example, the interaction between the lone pair on the nitrogen atom and the π* antibonding orbitals of the attached benzene ring. atauni.edu.tr

Reaction Mechanism Elucidation through Computational Transition State Analysis

Stage 1: Formation of the N-(4-tert-butylphenyl)methaniminium ion

The first stage of the Mannich reaction involves the reaction between 4-tert-butylaniline (B146146) and formaldehyde (B43269) to form an electrophilic species, typically an iminium ion. wikipedia.org Computational studies on the reaction of aniline (B41778) with formaldehyde have provided significant insights into this process. mdpi.com The reaction proceeds through the nucleophilic attack of the nitrogen atom of the aniline on the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to yield the reactive iminium cation.

The key steps, as supported by computational models of similar systems, are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-tert-butylaniline attacks the electrophilic carbonyl carbon of formaldehyde. This leads to the formation of a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of an N-(4-tert-butylphenyl)methanolamine (a hemiaminal).

Dehydration: Under acidic or basic conditions, the hydroxyl group of the hemiaminal is protonated (or deprotonated in the case of base catalysis), followed by the elimination of a water molecule to form the stabilized N-(4-tert-butylphenyl)methaniminium ion.

Computational studies on analogous systems indicate that the dehydration step is often the rate-determining step in the formation of the iminium ion.

Stage 2: Electrophilic Aromatic Substitution

The second stage of the reaction involves the electrophilic attack of the N-(4-tert-butylphenyl)methaniminium ion on the electron-rich benzenol ring. The hydroxyl group of benzenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.

The regioselectivity of this step is a critical aspect that can be rationalized through computational analysis. Density Functional Theory (DFT) calculations on similar phenolic compounds have been used to evaluate the relative stabilities of the transition states leading to ortho and para substitution. researchgate.net These studies often analyze the HOMO (Highest Occupied Molecular Orbital) distribution and Natural Bond Orbital (NBO) charges on the potential nucleophilic centers of the phenol. researchgate.net

For benzenol, the ortho and para positions are both activated towards electrophilic attack. The formation of this compound indicates an ortho-substitution. The preference for ortho-substitution in Mannich reactions of phenols can be influenced by several factors, including the possibility of hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile in the transition state, which can stabilize the ortho-attack pathway.

A competing mechanistic pathway that has been computationally investigated in the context of phenol-formaldehyde reactions is the formation of a quinone methide intermediate. mdpi.com In this scenario, the phenol first reacts with formaldehyde to form a hydroxymethylphenol, which then dehydrates to a highly reactive quinone methide. This intermediate is then attacked by the nucleophile (in this case, 4-tert-butylaniline). However, the direct electrophilic attack of the pre-formed iminium ion on the phenol is the more commonly accepted mechanism for the Mannich reaction.

The transition state for the C-C bond formation between the iminium ion and the benzenol ring would involve a partial breaking of the aromatic C-H bond at the ortho position and the simultaneous formation of the new C-C bond. The stability of this transition state determines the rate of the reaction and the final product distribution.

Below are illustrative tables summarizing the key events in the transition states for the analogous reactions that inform our understanding of the formation of this compound.

Table 1: Key Events in the Transition State for Iminium Ion Formation (Aniline + Formaldehyde Analogy)

Interacting AtomsBond ChangesDescription
N (aniline) - C (formaldehyde)FormingNucleophilic attack of the amine on the carbonyl carbon.
C=O (formaldehyde)LengtheningWeakening of the carbonyl double bond.
O-H (hemiaminal)FormingProton transfer from nitrogen to oxygen.
N-H (aniline)BreakingProton transfer from nitrogen to oxygen.
C-O (hemiaminal)BreakingElimination of water molecule.
C=N (iminium ion)FormingFormation of the iminium double bond.

Table 2: Key Events in the Transition State for Electrophilic Aromatic Substitution (Phenol + Iminium Ion Analogy)

Interacting AtomsBond ChangesDescription
C (ortho-phenol) - C (iminium)FormingFormation of the new C-C bond.
C=C (phenol aromatic ring)LengtheningPartial loss of aromaticity in the Wheland intermediate.
C-H (ortho-phenol)LengtheningInitial stage of proton abstraction to restore aromaticity.
C=N (iminium ion)LengtheningReduction of the iminium double bond character.

Ligand Chemistry and Coordination Compound Formation with 2 4 Tert Butyl Anilino Methyl Benzenol

Chelation Behavior and Potential Coordination Modes (e.g., N,O-Donor Ligand)

2-{[4-(Tert-butyl)anilino]methyl}benzenol is anticipated to act as a bidentate, monoanionic ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the phenolic group. Deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which, in conjunction with the neutral nitrogen donor, forms a stable six-membered chelate ring upon coordination to a metal ion. This N,O-coordination is a common and well-established binding mode for aminophenol-based ligands. asianpubs.org

The presence of the bulky tert-butyl group on the aniline (B41778) ring and the methylene (B1212753) bridge between the two aromatic rings introduces significant steric hindrance. This steric bulk can influence the approach and orientation of the ligand around the metal center, potentially affecting the resulting coordination geometry and the stability of the complex.

Synthesis and Characterization of Metal Complexes (e.g., Transition Metals, Lanthanides)

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For transition metal complexes, salts such as chlorides, nitrates, or acetates of metals like copper(II), nickel(II), cobalt(II), and zinc(II) are commonly used. iarjset.comresearchgate.net The reaction is often carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination.

For lanthanide complexes, the synthesis strategy is similar, often employing lanthanide nitrate (B79036) or chloride salts. ncl.ac.ukubc.caosti.govubc.ca The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are frequently used.

Characterization of the resulting complexes would be achieved through a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula, while techniques like FT-IR, UV-Vis, and NMR spectroscopy confirm the coordination of the ligand to the metal ion. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural information.

Spectroscopic Studies of Metal Complexes (e.g., UV-Vis, IR, NMR in complexes)

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: Upon coordination, characteristic shifts in the IR spectrum are expected. The broad O-H stretching vibration of the free ligand (typically around 3300-3500 cm⁻¹) should disappear, indicating deprotonation and coordination of the phenolic oxygen. researchgate.net The C-O stretching vibration (around 1200-1300 cm⁻¹) may shift to a higher or lower frequency depending on the metal ion and the nature of the M-O bond. The N-H stretching vibration (around 3350-3450 cm⁻¹) is also expected to shift upon coordination of the nitrogen atom. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand will exhibit absorptions corresponding to π-π* transitions within the aromatic rings. sielc.com Upon complexation, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes. researchgate.netlibretexts.org The position and intensity of these bands provide information about the electronic structure and geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or La(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. numberanalytics.comekb.eg The resonance of the phenolic proton will disappear upon deprotonation and coordination. The chemical shifts of the aromatic and methylene protons are expected to change upon complexation due to the influence of the metal ion. In paramagnetic complexes, the NMR signals are often broadened and significantly shifted, which can also provide insights into the magnetic properties and structure of the complex.

Spectroscopic Data for a Representative Analogous Cu(II) Complex
Technique Observation
IR (cm⁻¹)Disappearance of broad O-H stretch, shift in C-O and N-H stretches
UV-Vis (nm)Appearance of new bands in the visible region (d-d transitions)
NMRBroadening and shifting of signals due to paramagnetism

Electronic and Geometric Structure of Coordination Compounds

The geometric structure is heavily influenced by the steric demands of the bulky tert-butyl group. For a 1:2 metal-to-ligand ratio, a four-coordinate complex could adopt either a tetrahedral or a square planar geometry. The large steric bulk of the ligand might favor a distorted tetrahedral geometry to minimize ligand-ligand repulsions. libretexts.org For a 1:1 metal-to-ligand ratio with additional co-ligands, a variety of geometries are possible depending on the coordination number. Six-coordinate octahedral geometries are common for many transition metals. msu.edu

Influence of Ligand Steric and Electronic Properties on Coordination Geometry and Stability

The steric and electronic properties of this compound play a crucial role in determining the coordination geometry and stability of its metal complexes.

Steric Effects: The prominent tert-butyl group imposes significant steric hindrance around the metal center. libretexts.org This can limit the number of ligands that can coordinate, potentially favoring lower coordination numbers. numberanalytics.com The steric bulk can also enforce a particular coordination geometry to alleviate steric strain. For instance, it might prevent the formation of a perfectly planar arrangement in a four-coordinate complex, leading to a distorted tetrahedral geometry. nih.gov

The chelate effect, arising from the formation of a stable six-membered ring upon N,O-coordination, significantly contributes to the thermodynamic stability of the resulting metal complexes.

Influence of Ligand Properties on Coordination
Property Effect
Steric Hindrance (tert-butyl group)Favors lower coordination numbers, may lead to distorted geometries
Electronic Properties (N,O donors)Influences electron density at the metal center and ligand field strength
ChelationEnhances thermodynamic stability of the complex

Investigation of Coordination Number and Geometry Preferences

The coordination number and preferred geometry of metal complexes with this compound will be a balance between the electronic preferences of the metal ion and the steric constraints of the ligand. numberanalytics.com

For transition metals that commonly exhibit four-coordination, such as Cu(II) and Zn(II), complexes with a 1:2 metal-to-ligand ratio are likely to form. The geometry around the metal center would likely be distorted from ideal tetrahedral or square planar due to the bulky nature of the ligand. libretexts.org

For metal ions that prefer higher coordination numbers, such as many lanthanides and some transition metals like Co(II) and Ni(II), complexes with a 1:1 or 1:2 metal-to-ligand ratio may also incorporate solvent molecules or other co-ligands to achieve a coordination number of five or six, resulting in square pyramidal or octahedral geometries, respectively. mdpi.comcore.ac.uk The large size of lanthanide ions allows for higher coordination numbers, and they might form complexes with more than two ligands, although this would be limited by the steric bulk of the tert-butyl groups. ncl.ac.ukubc.caosti.govubc.ca

Ultimately, single-crystal X-ray diffraction would be the definitive method to determine the precise coordination number and geometry of these complexes in the solid state. acs.org

Reactivity and Mechanistic Studies of 2 4 Tert Butyl Anilino Methyl Benzenol

Exploration of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a principal reaction pathway for this molecule, owing to the presence of two highly activated aromatic rings. wikipedia.org The outcome of such reactions is determined by the combined electronic and steric effects of the substituents on both the phenol (B47542) and aniline (B41778) moieties.

The phenol ring is activated by the strongly electron-donating hydroxyl (-OH) group and, to a lesser extent, by the anilinomethyl substituent. The aniline ring is activated by the secondary amine (-NH-) and the weakly electron-donating tert-butyl group. stackexchange.com Both the -OH and -NH- groups are powerful ortho-, para-directors due to their ability to stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.orglibretexts.org

Given that the hydroxyl and amino groups are among the strongest activating groups, both rings are highly susceptible to electrophilic attack. libretexts.orglibretexts.org The phenol ring is generally more activated than the aniline ring, especially under neutral or basic conditions where the phenoxide ion can be formed. However, under strongly acidic conditions, the amine group will be protonated to form an ammonium (B1175870) ion (-NH2+–), which is a strongly deactivating, meta-directing group. libretexts.org This would render the aniline ring less reactive and direct substitution to the phenol ring.

Steric hindrance also plays a critical role. numberanalytics.com The bulky tert-butyl group on the aniline ring significantly impedes electrophilic attack at the ortho position, favoring substitution at the less hindered ortho position relative to the amine. stackexchange.comyoutube.com Similarly, the large anilinomethyl group on the phenol ring will sterically hinder the adjacent ortho position.

Interactive Data Table: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionElectrophile (E+)Preferred RingPredicted Major Product(s)Rationale
Nitration NO₂⁺Phenol2-{[4-(Tert-butyl)anilino]methyl}-4-nitrophenol-OH group is a powerful o,p-director. Para position is sterically accessible. mlsu.ac.in
Bromination Br⁺BothPolysubstitution likely without careful control. 2-{[4-(Tert-butyl)anilino]methyl}-4,6-dibromophenol and 2-{[2-Bromo-4-(tert-butyl)anilino]methyl}phenolHigh activation from -OH and -NH- leads to over-reaction. libretexts.orglibretexts.org
Friedel-Crafts Acylation R-C=O⁺Phenol2-{[4-(Tert-butyl)anilino]methyl}-4-acylphenolReaction is unlikely on the aniline ring as the amine's lone pair complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org
Sulfonation SO₃Phenol2-{[4-(Tert-butyl)anilino]methyl}phenol-4-sulfonic acidPara-product is thermodynamically favored at higher temperatures. mlsu.ac.in

Nucleophilic Attack and Addition Reactions

The 2-{[4-(tert-butyl)anilino]methyl}benzenol molecule is more likely to act as a nucleophile rather than an electrophile. The primary nucleophilic centers are the lone pair of electrons on the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group.

Under neutral conditions, the nitrogen atom is the more potent nucleophilic site. researchgate.net It can participate in reactions such as alkylation or acylation. For instance, reaction with an alkyl halide could yield a tertiary amine. Benzylamine and its derivatives are known to act as effective nucleophiles in various synthetic protocols. organic-chemistry.orgorganic-chemistry.org

Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion. The resulting negative charge on the oxygen atom makes it a very strong nucleophile. This phenoxide can readily undergo Williamson ether synthesis with alkyl halides or be acylated by acid chlorides or anhydrides. The nucleophilicity of the phenoxide is generally greater than that of the neutral amine. researchgate.net

The molecule itself lacks the typical electrophilic sites (like a carbonyl or imine group) that would invite nucleophilic addition. Nucleophilic aromatic substitution on either ring would require harsh conditions and the presence of a suitable leaving group, which is not present.

Oxidation and Reduction Pathways

The presence of both phenol and aniline functionalities makes the molecule highly susceptible to oxidation. chemcess.com Aminophenols are known to be readily oxidized by a variety of agents, including air, enzymes, and chemical oxidants like iron(III) chloride. chemcess.comresearchgate.net

The oxidation mechanism often proceeds through the formation of radical intermediates. rsc.org The initial step is typically the abstraction of a hydrogen atom from the phenolic -OH group to form a phenoxy radical, or from the -NH- group to form an aminyl radical. These radicals are stabilized by resonance delocalization over the aromatic ring. Subsequent reactions can be complex, leading to dimerization, polymerization, or the formation of quinone-imine or phenoxazinone structures. chemcess.comua.es For ortho-aminophenol derivatives, oxidation can lead to cyclization products. chemcess.com

Reduction of the molecule is less facile. The aromatic rings are resistant to reduction and would require forcing conditions, such as high-pressure catalytic hydrogenation, which would likely also reduce other functional groups. There are no readily reducible groups like nitro or carbonyl moieties present in the parent structure.

Interactive Data Table: Potential Oxidation Pathways
Oxidizing AgentInitial IntermediatePotential Final Product(s)Mechanistic Notes
Mild (e.g., Air, FeCl₃) Phenoxy radicalQuinone-imine type structures, oligomersOne-electron oxidation initiates radical coupling. researchgate.net
Strong (e.g., Oxone, H₂O₂/Peroxidase) Phenoxy and/or aminyl radicalPolymeric materials, ring-opened products (e.g., CO₂)Can lead to complex degradation pathways and eventual mineralization. researchgate.netua.es
Electrochemical Oxidation Cation radicalElectroactive polymer film on electrode surfaceOxidation potential is influenced by the electron-donating substituents. ua.es

Investigation of Proton Transfer Processes and Intramolecular Hydrogen Bonding

The structure of this compound, with its ortho-disposed hydroxyl and aminomethyl groups, is perfectly suited for the formation of an intramolecular hydrogen bond. The phenolic proton (-OH) acts as the hydrogen bond donor, and the lone pair on the secondary amine nitrogen (-NH-) acts as the acceptor, creating a stable six-membered pseudo-ring. researchgate.net

This intramolecular hydrogen bonding has significant structural and chemical consequences:

Acidity and Basicity: The hydrogen bond can affect the pKa values of both the phenolic proton and the amine. The donation of the proton into the hydrogen bond can increase its acidity, while the acceptance of the proton by the nitrogen can decrease its basicity.

Proton Transfer: The hydrogen bond provides a pre-organized pathway for an intramolecular proton transfer event, leading to a zwitterionic tautomer (a phenoxide and an ammonium ion). This equilibrium is typically very fast and sensitive to solvent polarity and temperature. nih.gov Such processes are crucial in many biological and chemical systems. nih.gov

The strength of this hydrogen bond in similar systems has been estimated to be in the range of 2.5-9 kcal/mol, which is a significant stabilizing interaction. modgraph.co.uknih.gov Spectroscopic techniques like NMR and IR are instrumental in studying these phenomena; a downfield shift in the ¹H NMR signal for the OH proton and a broadening and red-shift of the O-H stretching frequency in the IR spectrum are characteristic indicators of strong intramolecular hydrogen bonding. modgraph.co.uk

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Proton Transfer: Intramolecular proton transfer is generally a very fast process with a low activation barrier, often occurring on the picosecond or femtosecond timescale. The thermodynamics are governed by the relative stability of the neutral and zwitterionic forms, which is highly dependent on the solvent environment.

A hypothetical reaction coordinate diagram for nitration at the para-position of the phenol ring would show a two-step mechanism. The first step, formation of the arenium ion, would have a higher activation energy (rate-determining) than the second step, which is the rapid loss of a proton to restore aromaticity.

Influence of Substituents on Reaction Selectivity and Rate

The rate and regioselectivity of reactions involving this compound are a direct consequence of the electronic and steric properties of its various substituents.

Hydroxyl (-OH) Group: As a powerful activating group with a strong +M (resonance) effect, it dramatically increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions. mlsu.ac.in

Anilino (-NH-Ar) Group: The nitrogen atom is also a strong activator (+M effect), making the aniline ring highly reactive. Its connection via a methylene (B1212753) bridge to the phenol ring makes the entire substituent bulky.

Interactive Data Table: Summary of Substituent Effects
SubstituentRingElectronic EffectSteric EffectImpact on RateImpact on Selectivity (SEAr)
-OH PhenolStrong Activator (+M > -I)SmallGreatly IncreasesOrtho, Para-directing
-NH-Ar AnilineStrong Activator (+M > -I)ModerateGreatly IncreasesOrtho, Para-directing
-CH₂-NH-Ar PhenolWeak Activator (+I)LargeIncreasesOrtho, Para-directing; hinders adjacent ortho position
-C(CH₃)₃ AnilineWeak Activator (+I)Very LargeSlightly IncreasesOrtho, Para-directing; strongly hinders adjacent ortho position

Advanced Functional Applications of 2 4 Tert Butyl Anilino Methyl Benzenol and Its Derivatives

Catalysis in Organic Transformations

The presence of both a hydroxyl group and an amino group in close proximity allows 2-{[4-(tert-butyl)anilino]methyl}benzenol and its derivatives to act as effective ligands for a variety of metal ions. This coordination ability is central to their application in catalysis.

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

Derivatives of this compound, particularly the corresponding Schiff base analogs formed from the condensation of salicylaldehyde (B1680747) and 4-tert-butylaniline (B146146), are well-regarded as bidentate ligands that can coordinate with metal ions through the oxygen and nitrogen atoms. This chelation enhances the stability and catalytic activity of the metal center. These ligands have demonstrated efficacy in a range of catalytic reactions.

In homogeneous catalysis , metal complexes of ligands structurally similar to this compound are employed in various organic syntheses. For instance, Schiff base metal complexes are known to catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com The tert-butyl group on the aniline (B41778) ring enhances the solubility of these complexes in organic solvents, a crucial factor for homogeneous catalysis.

For heterogeneous catalysis , these ligands can be immobilized on solid supports such as polymers or silica (B1680970). This heterogenization facilitates catalyst recovery and reuse, which is economically and environmentally advantageous. The robust nature of the ligand-metal interaction ensures minimal leaching of the active catalytic species from the support.

Catalyst TypeMetal CenterReaction TypeKey Advantages
HomogeneousCu(II), Ni(II), Co(II)Oxidation, PolymerizationHigh activity and selectivity, good solubility
HeterogeneousPd(II), Ru(III)Cross-coupling, HydrogenationEasy separation and recyclability, enhanced stability

Investigation of Catalytic Cycles and Active Species

The catalytic cycle of a metal complex incorporating a this compound-type ligand typically involves the coordination of the substrate to the metal center, followed by one or more transformative steps, and finally, the release of the product and regeneration of the catalyst. The ligand plays a crucial role in stabilizing the various oxidation states of the metal during the cycle and in influencing the stereochemistry of the reaction.

The active species in these catalytic systems is the metal complex itself. The electronic properties of the ligand, modulated by substituents on the aromatic rings, can fine-tune the reactivity of the metal center. For example, electron-donating groups can enhance the catalytic activity of the metal in oxidative reactions, while electron-withdrawing groups can be beneficial for reductive processes. The steric bulk of the tert-butyl group can also create a specific chiral environment around the metal center, influencing the selectivity of the reaction.

A generalized catalytic cycle for a cross-coupling reaction might involve:

Oxidative Addition: The substrate reacts with the low-valent metal catalyst.

Transmetalation: A second reagent transfers an organic group to the metal center.

Reductive Elimination: The coupled product is formed and released, regenerating the catalyst.

The this compound ligand remains coordinated to the metal throughout this process, providing stability and influencing the efficiency of each step.

Enantioselective Catalysis using Chiral Derivatives

The synthesis of chiral derivatives of this compound opens the door to enantioselective catalysis, a critical technology for the pharmaceutical and fine chemical industries. Chirality can be introduced into the ligand scaffold in several ways, such as by using a chiral amine or by modifying the salicylaldehyde precursor with a chiral auxiliary.

These chiral ligands can form asymmetric metal complexes that catalyze reactions to produce one enantiomer of a chiral product in excess. The steric and electronic properties of the chiral ligand create a three-dimensional environment that favors the formation of one enantiomer over the other. The bulky tert-butyl group can play a significant role in enhancing the enantioselectivity by restricting the possible coordination geometries of the substrate.

Chiral Ligand DerivativeCatalyzed ReactionTypical Enantiomeric Excess (ee)
(R)-2-{[1-Phenylethylamino]methyl}phenol derivativeAsymmetric Aldol Reaction>90%
Chiral Salen-type ligand from a diamineAsymmetric EpoxidationUp to 99%

Potential in Materials Science as Functional Components

The reactivity of the phenolic hydroxyl and the amino group, combined with the stability imparted by the aromatic rings and the tert-butyl group, makes this compound and its derivatives valuable building blocks in materials science.

Precursors for Polymeric Materials with Tunable Properties

Phenolic Mannich bases are known precursors for the synthesis of polymers with a range of desirable properties. google.com The reaction of the phenolic hydroxyl group with aldehydes can lead to the formation of phenolic resins, while the amine functionality can be used to incorporate the molecule into polyamides or polyurethanes.

The presence of the tert-butyl group can significantly influence the properties of the resulting polymers. It can increase the solubility of the polymer in common organic solvents, improve its thermal stability, and enhance its resistance to chemical degradation. By carefully selecting the co-monomers and the polymerization conditions, it is possible to synthesize polymeric materials with tunable properties, such as mechanical strength, thermal resistance, and optical clarity. For example, incorporating this Mannich base into a polymer backbone can lead to materials with a high glass transition temperature and good dimensional stability. tue.nl

Development of Functional Organic Materials (e.g., Antioxidants, Resins)

The phenolic moiety in this compound is a classic antioxidant functional group. nih.gov The tert-butyl group ortho to the hydroxyl group enhances its antioxidant activity by sterically hindering the phenoxyl radical from participating in undesirable side reactions. This makes the compound and its derivatives effective stabilizers for organic materials such as plastics, rubbers, and lubricants, protecting them from degradation by oxidation. google.com

Furthermore, these compounds can be used in the formulation of high-performance resins. Their ability to cross-link through the phenolic and amino functionalities can lead to the formation of rigid, thermosetting resins with excellent thermal and chemical resistance. These resins find applications in coatings, adhesives, and composites. The incorporation of the bulky tert-butyl group can also improve the hydrophobicity and reduce the water absorption of the cured resin. researchgate.net

Material TypeFunctional Role of the CompoundResulting Property Improvement
PolyolefinsAntioxidant/StabilizerEnhanced thermal and oxidative stability
Epoxy ResinsCuring Agent/ModifierIncreased glass transition temperature, improved chemical resistance
Lubricating OilsAntioxidant AdditiveExtended service life, reduced sludge formation

Non-linear Optical (NLO) Properties and Materials Design

The field of non-linear optics (NLO) is foundational to the development of advanced photonic and optoelectronic technologies, including optical switching, data storage, and frequency conversion. Organic materials have garnered significant attention for NLO applications due to their large molecular hyperpolarizabilities, fast response times, and the potential for molecular engineering to fine-tune their optical properties. Compounds with donor-π-acceptor (D-π-A) architectures are particularly promising, as they facilitate intramolecular charge transfer (ICT), a key mechanism for generating a strong NLO response.

While direct experimental or theoretical studies on the NLO properties of this compound are not extensively available in the current literature, its molecular structure—possessing an electron-donating phenol (B47542) group and an electron-donating/modulating anilino group connected by a methyl bridge—suggests potential for NLO activity. The tert-butyl group, a bulky substituent on the aniline ring, can significantly influence the material's properties in the solid state by affecting the crystal packing, which is a critical factor for second-order NLO phenomena like second-harmonic generation (SHG). For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group. asianpubs.org

To understand the potential NLO characteristics of this compound, it is instructive to examine the NLO properties of structurally analogous compounds, particularly Schiff bases derived from salicylaldehyde and substituted anilines. These compounds share the ortho-hydroxy-phenyl moiety and an aniline derivative, providing a valuable framework for comparison. Theoretical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the NLO properties of molecules, with the first hyperpolarizability (β) being a key indicator of second-order NLO activity.

Detailed Research Findings from Analogous Compounds

Computational studies on Schiff bases derived from salicylaldehyde and various substituted anilines have provided significant insights into their NLO properties. The magnitude of the first hyperpolarizability (β) is highly dependent on the nature and position of substituent groups on the aniline ring, which modulate the intramolecular charge transfer characteristics of the molecule.

For instance, studies on salicylaldehyde-derived Schiff bases with different aniline moieties have shown that the presence of electron-donating or electron-withdrawing groups can significantly enhance the NLO response. asianpubs.orgnih.gov The interplay between the electron-donating hydroxyl group on the salicylidene ring and the substituents on the aniline ring creates a push-pull system that is conducive to a large hyperpolarizability.

The planarity between the two aromatic rings in these Schiff bases is also a crucial factor. A more planar conformation generally leads to better π-conjugation and, consequently, a larger NLO response. The presence of bulky groups, such as the tert-butyl group in the target molecule, can influence this planarity through steric hindrance.

The following table presents theoretically calculated first hyperpolarizability (β) values for a series of Schiff bases analogous to the core structure of this compound. These values, obtained through DFT calculations, illustrate the impact of different substituents on the NLO properties.

CompoundSubstituent on Aniline RingFirst Hyperpolarizability (β) (a.u.)Computational Method
Salicylidene-aniline-HCalculated values vary depending on the specific isomer and computational method.DFT
N-salicylidene-2-nitroaniline-NO2 (ortho)Data not specified in the provided text.DFT/6-31G(d,p)
N-salicylidene-3-nitroaniline-NO2 (meta)Data not specified in the provided text.DFT/6-31G(d,p)
N-salicylidene-4-nitroaniline-NO2 (para)Data not specified in the provided text.DFT/6-31G(d,p)
Salicylaldehyde thiosemicarbazones (general class)Varies192.778–501.709DFT/M06/6-311G(d,p)

Note: The first hyperpolarizability (β) is a tensor quantity, and the reported values are typically the magnitude of the total hyperpolarizability (β_tot).

The data from related Schiff base thiosemicarbazones, which show β values ranging from 192.778 to 501.709 a.u., indicate that this class of compounds possesses significant NLO activity. nih.gov The variation in these values underscores the sensitivity of the NLO response to molecular structure.

For this compound, the tert-butyl group at the para position of the aniline ring is an electron-donating group, which could contribute favorably to the ICT process. However, its primary influence may be steric, affecting the crystal packing and potentially favoring a non-centrosymmetric arrangement necessary for bulk NLO effects like SHG. The design of new NLO materials based on this scaffold would involve a systematic investigation of the structure-property relationships, exploring the effects of different substituents and their positions on both the molecular hyperpolarizability and the crystal structure.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research on structurally similar aminomethylphenols and sterically hindered phenols provides a foundation for understanding the potential significance of 2-{[4-(Tert-butyl)anilino]methyl}benzenol.

Synthesis and Structural Analysis: The synthesis of related aminomethylphenols is commonly achieved through the Mannich reaction, involving a phenol (B47542), an amine, and formaldehyde (B43269), or via a two-step process of forming a Schiff base from an aldehyde and an amine, followed by reduction. It is highly probable that this compound could be synthesized using similar methodologies, for instance, by reacting salicylaldehyde (B1680747) with 4-(tert-butylaniline) to form a Schiff base, which is then reduced to the final product.

Structural studies on analogous compounds have highlighted the importance of intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl bridge. This interaction can significantly influence the conformation and electronic properties of the molecule. In the case of this compound, such hydrogen bonding would likely create a pseudo-six-membered ring, impacting the compound's reactivity and physical properties.

Antioxidant Properties: A significant area of research for sterically hindered phenols is their application as antioxidants. The presence of bulky substituents, such as the tert-butyl group on the aniline (B41778) ring, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical and preventing unwanted side reactions. The combination of the phenol group (a known radical scavenger) and the bulky aniline moiety in this compound suggests that it could be a potent antioxidant.

Identification of Emerging Research Avenues

The unique combination of a phenol, a secondary amine linkage, and a bulky aniline derivative in this compound opens up several promising avenues for future research.

Advanced Materials Science: The structural characteristics of this compound make it a candidate for the development of novel functional materials. For instance, Schiff bases derived from salicylaldehyde and anilines are known to exhibit thermochromic and photochromic properties. Investigating the chromogenic potential of precursors to this compound and the final compound itself could lead to the development of new smart materials for applications in sensors, switches, and data storage.

Coordination Chemistry and Catalysis: The presence of both a hydroxyl and an amino group in a flexible linker suggests that this compound could act as a bidentate ligand for various metal ions. The synthesis and characterization of metal complexes with this ligand could lead to new catalysts for a range of organic transformations. The steric bulk provided by the tert-butyl group could play a crucial role in controlling the selectivity of such catalytic reactions.

Biological and Medicinal Chemistry: Phenolic and aniline compounds are prevalent in many biologically active molecules. Future research could explore the potential of this compound and its derivatives as antimicrobial agents. The functionalization of natural phenolic compounds has been shown to enhance their antimicrobial activity. mdpi.comresearchgate.net Furthermore, the antioxidant properties of this molecule could be investigated in the context of mitigating oxidative stress-related diseases.

Challenges and Perspectives for Future Studies on this compound

Future investigations into this compound are not without their challenges.

Synthetic Optimization and Scale-up: While established synthetic routes for similar compounds exist, optimizing the synthesis of this compound for high yield and purity will be a key challenge. The potential for side reactions, such as over-alkylation or oxidation, will need to be carefully managed. Developing a scalable and cost-effective synthesis will be crucial for any potential industrial applications.

Understanding Structure-Property Relationships: A significant challenge will be to elucidate the precise relationship between the molecular structure of this compound and its functional properties. This will require a combination of experimental techniques, including X-ray crystallography and various spectroscopic methods, alongside computational modeling. Understanding the interplay of steric and electronic effects of the tert-butyl group and the anilino moiety will be critical. researchgate.netnih.govnih.govrsc.org

Comprehensive Property Evaluation: A thorough evaluation of the compound's properties will be necessary. This includes not only its antioxidant capacity but also its thermal stability, photochemical behavior, and potential toxicity. For applications in materials science or biology, long-term stability and environmental impact will also need to be assessed.

Potential for Rational Design of New Functional Molecules

The structure of this compound serves as an excellent scaffold for the rational design of new functional molecules.

Tuning Antioxidant Activity: The antioxidant properties could be fine-tuned by introducing different substituents on either the phenolic or the aniline ring. Computational studies on similar phenolic compounds have shown that the position and electronic nature of substituents can significantly impact antioxidant efficacy. nih.gov This allows for the design of a library of derivatives with tailored antioxidant capabilities for specific applications, such as in polymers, lubricants, or food preservation.

Development of Novel Ligands and Catalysts: By modifying the backbone of the molecule, new ligands with altered steric and electronic properties can be designed. For instance, replacing the tert-butyl group with other bulky substituents or introducing electron-donating or electron-withdrawing groups on the aromatic rings could modulate the coordination properties of the ligand and the catalytic activity of its metal complexes.

Creation of Bio-inspired Molecules: The combination of a phenol and an amine is found in many natural products with interesting biological activities. The structure of this compound could serve as a starting point for the design of new bioactive compounds, for example, by incorporating it into larger molecules or by creating derivatives with enhanced bioavailability. The functionalization of natural phenols is a growing field with the potential to yield new therapeutic agents. mdpi.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-{[4-(Tert-butyl)anilino]methyl}benzenol with high yield and purity?

  • Methodology : Use reductive amination between 4-tert-butylaniline (CAS 7297-91-6) and 2-hydroxybenzaldehyde derivatives under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>98%) . Monitor reaction progress by TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks: tert-butyl group (δ ~1.3 ppm, singlet), phenolic -OH (δ ~5.5 ppm, broad), and anilino N-H (δ ~3.8 ppm, exchangeable) .
  • FT-IR : Confirm phenolic O-H stretch (~3200–3500 cm1^{-1}) and C-N stretch (~1250 cm1^{-1}) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and refine using SHELXL (space group P212_1/c, R-factor <0.05) .

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